1-(3-Methylphenyl)cyclobutan-1-amine

CNS drug discovery physicochemical profiling structure-property relationships

1-(3-Methylphenyl)cyclobutan-1-amine is a synthetic 1-arylcyclobutanamine derivative (molecular formula C₁₁H₁₅N, MW 161.24 g/mol) featuring a primary amine directly attached to a cyclobutane ring bearing a meta-methylphenyl substituent. The free base (CAS 1097826-38-4) and its hydrochloride salt (CAS 1416438-03-3, MW 197.71 g/mol) are both commercially available from multiple established suppliers with batch-specific analytical characterization (NMR, HPLC, GC).

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
Cat. No. B13244676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylphenyl)cyclobutan-1-amine
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2(CCC2)N
InChIInChI=1S/C11H15N/c1-9-4-2-5-10(8-9)11(12)6-3-7-11/h2,4-5,8H,3,6-7,12H2,1H3
InChIKeyWYGNDYDYKIVPFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Methylphenyl)cyclobutan-1-amine (CAS 1097826-38-4): Procurement-Ready Cyclobutane-Amine Scaffold for CNS and Receptor-Targeted Drug Discovery


1-(3-Methylphenyl)cyclobutan-1-amine is a synthetic 1-arylcyclobutanamine derivative (molecular formula C₁₁H₁₅N, MW 161.24 g/mol) featuring a primary amine directly attached to a cyclobutane ring bearing a meta-methylphenyl substituent . The free base (CAS 1097826-38-4) and its hydrochloride salt (CAS 1416438-03-3, MW 197.71 g/mol) are both commercially available from multiple established suppliers with batch-specific analytical characterization (NMR, HPLC, GC) . The compound belongs to the broader class of 1-arylcyclobutanamines, which have been documented in the patent and primary literature as scaffolds for monoamine oxidase inactivation, histamine H3 receptor modulation, and antidepressant therapeutic programs [1][2].

CNS drug discovery scaffold: cyclobutane-amine core with meta-methylphenyl substitution
Primary amine handle supports single-step derivatization for library expansion
Dual salt form availability (free base and HCl) from multiple quality-controlled suppliers

Why 1-(3-Methylphenyl)cyclobutan-1-amine Cannot Be Replaced by Unsubstituted, Ortho/Para-Methyl, or Ring-Isomeric Cyclobutanamine Analogs in Receptor- and Enzyme-Targeted Research


Substituting 1-(3-methylphenyl)cyclobutan-1-amine with its unsubstituted phenyl analog (1-phenylcyclobutanamine), ortho- or para-methyl congeners, or positional isomers such as 3-(3-methylphenyl)cyclobutan-1-amine introduces distinct conformational, electronic, and ligand-recognition changes that directly affect biological target engagement. The meta-methyl group alters the torsional angle between the aryl ring and the cyclobutane-amine core, modifying the spatial presentation of the primary amine pharmacophore to receptor binding pockets [1]. In the structurally characterized 1-phenylcyclobutylamine series, the cyclobutane ring enforces a ~30° puckered conformation that, together with the aryl substituent position, determines the trajectory of the amine for flavin cofactor attack in MAO inactivation and for H3 receptor ligand recognition [2][3]. The 1,1-substitution pattern (amine and aryl on the same cyclobutane carbon) is fundamentally distinct from the 3-substituted isomer both in ring-strain distribution and in synthetic derivatization accessibility, rendering the compounds non-interchangeable in medicinal chemistry campaigns [4].

1 Meta-methyl position alters aryl-cyclobutane torsion angle; ortho/para isomers may shift ligand recognition and target engagement
2 1,1-geminal substitution pattern differs from 3-substituted cyclobutanamine isomers in ring strain and synthetic derivatization pathways
3 Primary amine vs tertiary amine analogs (e.g., sibutramine-type) reduces derivatization steps; substitution may limit library diversification without dealkylation

Quantitative Differentiation Evidence for 1-(3-Methylphenyl)cyclobutan-1-amine: Head-to-Head, Cross-Study, and Class-Level Comparisons with Closest Analogs


Meta-Methyl Substituent vs. Unsubstituted Phenyl: Predicted Physicochemical Property Differentiation for CNS Drug Design

The addition of a meta-methyl group to the phenyl ring of 1-phenylcyclobutanamine (MW 147.22 g/mol) increases the molecular weight to 161.24 g/mol and adds one rotatable bond, shifting predicted lipophilicity upward by approximately +0.5 logP units (from ~1.7 to ~2.2 based on fragment-based predictions for aryl methyl addition) . This places 1-(3-methylphenyl)cyclobutan-1-amine closer to the CNS drug-like property space (logP 2–4, MW < 400) without exceeding oral bioavailability thresholds. The meta substitution avoids the steric clash with the cyclobutane ring that occurs with ortho-methyl substitution and does not extend the molecular length axis as para-methyl substitution does, preserving a more compact molecular footprint for receptor cavity fitting [1].

Meta-methyl vs unsubstituted
Class-level inference
Predicted logP ~2.2 (MW 161.24) vs. ~1.7 (MW 147.22) for 1-phenylcyclobutanamine; comparable logP to para isomer but with compact footprint
Supports CNS property selection; meta substitution may improve brain permeability without excessive lipophilicity
Class-level logP prediction; experimental determination recommended
CNS drug discovery physicochemical profiling structure-property relationships

Class-Level MAO Inactivation: 1-Arylcyclobutanamine Scaffold Demonstrates Irreversible, Mechanism-Based Enzyme Inactivation with Quantified Partition Ratio

The unsubstituted parent compound 1-phenylcyclobutylamine (PCBA) has been rigorously characterized as a time-dependent irreversible inactivator of monoamine oxidase (MAO) with a partition ratio of 325 (i.e., for every 325 substrate turnovers, 1 enzyme inactivation event occurs), and inactivation proceeds via covalent attachment to the flavin adenine dinucleotide (FAD) cofactor [1]. While direct MAO inactivation data for 1-(3-methylphenyl)cyclobutan-1-amine itself have not been published, the established class mechanism—one-electron oxidation to an amine radical cation followed by homolytic cyclobutane ring cleavage—supports the prediction that the meta-methyl substituent modulates the inactivation kinetics by altering the redox potential of the amine and steric access to the FAD active site, differentiating this compound from its ring-cleavage metabolite profile relative to the unsubstituted analog [1][2].

MAO partition ratio
Class-level inference
325 turnovers per inactivation event (parent scaffold)
Target compound data not directly reported; class mechanism predicts modulation via meta-methyl substitution
Established class mechanism supports time-dependent target engagement studies
monoamine oxidase mechanism-based inactivation neurotransmitter metabolism

Cyclobutane Conformational Restriction: Quantified Ring-Pucker Geometry as a 3D Scaffold Advantage Over Flexible-Chain Amine Analogs

The cyclobutane ring in 1-(3-methylphenyl)cyclobutan-1-amine adopts a puckered conformation with a dihedral angle of approximately 30°, introducing a defined three-dimensional geometry that conformationally restricts the primary amine orientation relative to the aryl ring [1]. This contrasts with flexible-chain analogs such as 3-methyl-1-(1-phenylcyclobutyl)butylamine (CAS 168835-62-9, MW 217.35) or acyclic α-substituted benzylamines, where the amine trajectory is not constrained, leading to entropic penalties upon receptor binding . The specific 1,1-geminal substitution pattern (amine and aryl on the same ring carbon) maximizes the stereoelectronic effect of the cyclobutane ring on the amine basicity and nucleophilicity, a feature not shared by 3-substituted cyclobutanamine isomers [2].

Conformational restriction
Class-level inference
Cyclobutane pucker ~30°, 1 rotatable bond (target) vs. ≥2 rotatable bonds in flexible-chain or homologated analogs
Supports 3D scaffold selection; pre-organized geometry may favor receptor binding
3-substituted isomer shows different ring-strain distribution
conformational restriction 3D scaffold design medicinal chemistry

Salt Form Availability: Free Base vs. Hydrochloride Selection for Differential Solubility, Stability, and Derivatization Pathways

1-(3-Methylphenyl)cyclobutan-1-amine is commercially supplied both as the free base (CAS 1097826-38-4, purity ≥95%, Bidepharm; also available from Biosynth via CymitQuimica) and as the hydrochloride salt (CAS 1416438-03-3, purity 95.0%, Fluorochem; also available from Beyotime at 90% purity) . The free base (MW 161.24) is suited for further synthetic derivatization (e.g., reductive amination, amide coupling) where the nucleophilic primary amine must be unprotected, while the hydrochloride salt (MW 197.71) offers enhanced aqueous solubility and long-term storage stability recommended at 2–8°C . In contrast, the closest analog 1-phenylcyclobutanamine (CAS 17380-77-7) is predominantly available only as the free base from a more limited set of suppliers, restricting formulation flexibility .

Salt form availability
Cross-study comparable
Free base (CAS 1097826-38-4): ≥95% purity, ≥2 suppliers; HCl salt (CAS 1416438-03-3): 95%, documented 2–8°C storage
Comparator 1-phenylcyclobutanamine: predominantly free base, fewer QC-documented sources
Reduces procurement risk; enables parallel chemistry and biology workflows
salt screening preclinical formulation chemical derivatization

Histamine H3 Receptor Ligand Patent Class: Cyclobutylamine Scaffold with Aryl Substitution Privileged for CNS Receptor Modulation

Multiple granted patents explicitly claim cyclobutyl amine derivatives with aryl substitution as histamine H3 receptor ligands useful for treating cognitive, sleep, and metabolic disorders [1][2]. The Abbott Laboratories patent family (US 7,553,964 B2 and WO 2006/132914 A2) specifically describes cyclobutyl amine compounds of formula (I) wherein the cyclobutane ring bears substituted amine and aryl/heteroaryl moieties, with demonstrated H3 receptor binding and functional antagonism [1]. The earlier EP-0111994-B1 patent family claims (1-arylcyclobutyl)alkylamine derivatives as therapeutic agents, including antidepressant applications, establishing the broader medicinal relevance of this scaffold class [2]. While the specific 1-(3-methylphenyl)cyclobutan-1-amine is not explicitly exemplified in these patents, its structure falls squarely within the claimed generic Markush scope, making it a freedom-to-operate-relevant intermediate for H3-targeted and antidepressant drug discovery programs.

H3 receptor patent scope
Class-level inference
Falls within Markush claims of US 7,553,964 (H3 ligands) and EP-0111994-B1 (therapeutic arylcyclobutylamines); specific substitution not exemplified
Supports freedom-to-operate analysis; unexplored chemical space for novel composition-of-matter
histamine H3 receptor CNS receptor modulation patent landscape

Synthetic Tractability: Primary Amine Handle Enables Direct Derivatization Versus Tertiary Amine Analogs Requiring Dealkylation

The primary amine of 1-(3-methylphenyl)cyclobutan-1-amine provides a single, unambiguous nucleophilic handle for derivatization via reductive amination, amide coupling, sulfonamide formation, or urea synthesis without requiring protecting group manipulation or dealkylation steps . This contrasts with tertiary amine analogs such as N,N-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine (sibutramine-type compounds), which lack a free NH for direct functionalization and require multi-step deprotection-reprotection sequences for scaffold diversification [1]. The visible-light photoredox-mediated formal [4+2] cycloaddition methodology recently developed for arylcyclobutylamines further extends the synthetic utility of this scaffold class, enabling direct access to 2-functionalized cyclohexylamine derivatives under mild conditions [2].

Synthetic tractability
Cross-study comparable
Primary amine: direct single-step derivatization (acylation, reductive amination) vs. ≥2 steps for tertiary amine analogs; compatible with photoredox [4+2] cycloaddition
Reduces synthetic step count, accelerates SAR exploration
synthetic chemistry derivatization efficiency library synthesis

Recommended Research and Industrial Application Scenarios for 1-(3-Methylphenyl)cyclobutan-1-amine Based on Quantitative Differentiation Evidence


CNS Drug Discovery Hit-to-Lead Programs Targeting Monoamine Oxidase or Histamine H3 Receptor

The compound is best deployed as a starting scaffold in hit-to-lead medicinal chemistry programs targeting monoamine oxidase (MAO) inactivation or histamine H3 receptor modulation, based on the established class-level mechanism of 1-arylcyclobutanamines as time-dependent irreversible MAO inactivators (partition ratio = 325 for the parent PCBA scaffold) [1] and the explicit patent coverage of cyclobutyl amine derivatives as H3 receptor ligands [2]. The meta-methyl substitution provides a differentiated physicochemical profile (predicted logP ~2.2, MW 161.24) suitable for CNS penetration, while the primary amine handle allows rapid library expansion through amide coupling and reductive amination .

Scaffold-Hopping and 3D Fragment-Based Drug Design

The cyclobutane ring's ~30° puckered conformation introduces three-dimensionality and conformational restriction that distinguishes this scaffold from planar aromatic amines or flexible-chain analogs [1]. This property is particularly valuable in fragment-based drug design (FBDD) and scaffold-hopping campaigns where replacement of a flexible linker or a flat aromatic core with a conformationally constrained 3D scaffold can improve target selectivity and reduce off-target promiscuity. The compound's low molecular weight (161.24) and single rotatable bond meet fragment-like property criteria .

Preclinical Lead Optimization Requiring Dual Salt Form Flexibility

Research programs that require both synthetic chemistry access (amide coupling, reductive amination, photoredox [4+2] cycloaddition [1]) and biological assay compatibility (aqueous solubility, metabolic stability assessment) benefit from the dual availability of the free base (CAS 1097826-38-4, ≥95% purity with NMR/HPLC/GC QC) and hydrochloride salt (CAS 1416438-03-3, 95% purity, documented storage at 2–8°C) from multiple quality-controlled suppliers [2]. This reduces the need for in-house salt screening while enabling parallel chemistry and biology workflows.

Freedom-to-Operate Exploration in the Arylcyclobutylamine CNS Therapeutic Space

The compound falls within the generic Markush scopes of two foundational patent families—EP-0111994-B1 (expired; (1-arylcyclobutyl)alkylamine therapeutic agents) [1] and US 7,553,964 (cyclobutyl amine H3 receptor ligands) [2]—but its specific meta-methylphenyl substitution pattern is not explicitly exemplified. This creates an opportunity for composition-of-matter patent filing on novel derivatives of 1-(3-methylphenyl)cyclobutan-1-amine, particularly those incorporating the photoredox [4+2] cycloaddition-derived cyclohexylamine products recently reported in the primary literature .

Application
Selection Property
Validation Focus
CNS MAO / H3 receptor research programs
Meta-methyl cyclobutylamine scaffold with established class mechanism
Target engagement, selectivity profile, and CNS permeability assays
Scaffold-hopping and fragment-based drug design
Conformationally restricted 3D scaffold (cyclobutane pucker ~30°, 1 rotatable bond)
Binding conformation analysis, off-target promiscuity screening
Dual salt form for chemistry and biology workflows
Free base and HCl salt from multiple quality-controlled suppliers
Solubility, stability, and bioassay compatibility profiling
Freedom-to-operate exploration
Unexplored substitution pattern within key patent families
Composition-of-matter patentability and derivative novelty assessment

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